molecular formula C10H21NO2 B13628597 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol

Cat. No.: B13628597
M. Wt: 187.28 g/mol
InChI Key: PCAJGEHLIXFYOK-UHFFFAOYSA-N
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Description

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form 3-methylcyclohexyl cyanohydrin. This intermediate is then reduced using hydrogen in the presence of a catalyst to yield 3-methylcyclohexylamine. The final step involves the reaction of 3-methylcyclohexylamine with ethylene oxide to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and hydrazones.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclohexyl]oxyethanol

InChI

InChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3

InChI Key

PCAJGEHLIXFYOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)OCCO

Origin of Product

United States

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